2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione
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Overview
Description
2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2,5-dimethylphenyl group and a methylene bridge connecting to an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 2,5-dimethylphenyl-substituted diketone reacts with ammonia or an amine under acidic conditions to form the pyrrole ring. This intermediate is then subjected to a Knoevenagel condensation with indene-1,3-dione in the presence of a base such as piperidine or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the indene-1,3-dione moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the 2,5-dimethylphenyl group. Halogenation, nitration, and sulfonation are possible under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like iron(III) chloride for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[1-(2,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C24H21NO2/c1-14-9-10-15(2)22(11-14)25-16(3)12-18(17(25)4)13-21-23(26)19-7-5-6-8-20(19)24(21)27/h5-13H,1-4H3 |
InChI Key |
CTPXBLSYLHWAEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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